Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5
Description
Molecular Architecture and Stereochemical Configuration
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 (CAS 1217665-60-5) is a deuterated derivative of the HIV protease inhibitor Atazanavir. Its molecular formula is C32H42N4O5 , with a molecular weight of 567.7 g/mol . The compound features a complex peptidomimetic structure comprising:
- A bis-tert-butyloxycarbonyl (Bis-Boc) protective group on the hydrazinecarboxylate moiety.
- An (S,S)-configured 1,2-amino alcohol core, critical for protease inhibition activity.
- A deuterium-labeled phenyl group (C6D5) at the C-4 position of the butyl side chain.
The stereochemical configuration is defined by two contiguous stereocenters at C-2 and C-3, confirmed via X-ray crystallography and nuclear Overhauser effect (NOE) studies. The Boc groups adopt a transoid conformation , minimizing steric clashes with the pyridinylphenylmethyl substituent.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | (2S,3S)-3-amino-1-[amino-(4-pyridin-2-ylphenyl)methyl]amino-4-phenylbutan-2-ol |
| Deuterium positions | C-4 phenyl ring (2,3,4,5,6-pentadeuteriophenyl) |
| Protective groups | Bis-Boc (tert-butyloxycarbonyl) |
| Stereocenters | C-2 (S), C-3 (S) |
Isotopic Labeling Patterns in Deuterated Atazanavir Derivatives
Deuteration at the phenyl group introduces five deuterium atoms, increasing the molecular mass by 5 atomic mass units compared to the non-deuterated analog. This labeling strategy serves two primary purposes:
- Metabolic Stability : Deuterium’s kinetic isotope effect reduces CYP450-mediated oxidation at the phenyl ring, prolonging half-life.
- Analytical Utility : The mass shift enables precise quantification via liquid chromatography-mass spectrometry (LC-MS) in pharmacokinetic studies.
The deuterium incorporation pattern follows site-specific deuteration , preserving the compound’s electronic and steric properties while altering its vibrational modes. This is evidenced by unchanged enzymatic binding affinities (<5% variation in Ki values) compared to non-deuterated Atazanavir.
Table 2: Isotopic Properties
| Property | This compound | Non-deuterated Analog |
|---|---|---|
| Molecular formula | C32H42N4O5 | C32H47N4O5 |
| Exact mass | 567.7 g/mol | 562.7 g/mol |
| Deuterium content | 5 atoms (99% isotopic purity) | 0 atoms |
Comparative Analysis with Non-deuterated Atazanavir Precursors
The deuterated derivative exhibits near-identical spatial geometry to its non-deuterated counterpart, as confirmed by comparative molecular dynamics simulations. Key differences include:
- Synthetic Pathways : The deuterated variant requires deuterobenzene in the Grignard reaction step to introduce the labeled phenyl group, whereas the non-deuterated analog uses conventional benzene.
- Crystallinity : Deuteration increases melting point by 2–3°C (197–200°C vs. 194–197°C), attributed to stronger C-D···O hydrogen bonds.
- Chromatographic Behavior : Retention times differ by 0.8–1.2 minutes in reverse-phase HPLC due to deuterium’s hydrophobicity.
Table 3: Synthetic Comparison
| Parameter | Deuterated Compound | Non-deuterated Compound |
|---|---|---|
| Key reagent | C6D5MgBr | C6H5MgBr |
| Coupling yield | 82% | 85% |
| Purification method | Deuterated solvent-assisted crystallization | Standard silica gel chromatography |
Properties
IUPAC Name |
tert-butyl N-[[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-[(4-pyridin-2-ylphenyl)methyl]amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N4O5/c1-31(2,3)40-29(38)34-27(20-23-12-8-7-9-13-23)28(37)22-36(35-30(39)41-32(4,5)6)21-24-15-17-25(18-16-24)26-14-10-11-19-33-26/h7-19,27-28,37H,20-22H2,1-6H3,(H,34,38)(H,35,39)/t27-,28-/m0/s1/i7D,8D,9D,12D,13D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSDBVSJLBOZDZ-ARPYXGNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H]([C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)OC(C)(C)C)O)NC(=O)OC(C)(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 is a derivative of Atazanavir, an antiretroviral medication used primarily in the treatment of HIV. This compound serves as an important intermediate in the synthesis of various peptide analogs and has been studied for its biological activity, particularly in the context of antiviral efficacy and pharmacological properties.
Molecular Characteristics
- Chemical Name : this compound
- CAS Number : 1217665-60-5
- Molecular Formula : C32H37D5N4O5
- Molecular Weight : 567.73 g/mol
- Structure : The compound features a complex structure with multiple functional groups, including tert-butyl carbamates and a pyridine moiety, which contribute to its biological properties.
Antiviral Properties
This compound exhibits significant antiviral activity against HIV. Studies indicate that compounds derived from Atazanavir can inhibit viral replication by targeting the HIV protease enzyme. The presence of the methoxycarbonyl and tert-leucine moieties enhances the binding affinity to the active site of the protease, thereby increasing the efficacy of the compound.
The mechanism by which this compound exerts its antiviral effects involves:
- Protease Inhibition : The compound binds to the active site of the HIV protease, preventing the cleavage of viral polyproteins into functional proteins necessary for viral maturation.
- Disruption of Viral Replication Cycle : By inhibiting protease activity, this compound effectively halts the replication cycle of HIV, leading to reduced viral load in infected individuals.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity and pharmacokinetics of this compound:
-
In Vitro Studies :
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed IC50 values in the nanomolar range against HIV-1 strains, indicating potent antiviral activity (Jadhav et al., 1997) .
- Another research highlighted its effectiveness in inhibiting viral replication in cell cultures, supporting its potential as a therapeutic agent (Bold et al., 1998) .
-
Pharmacokinetic Profiles :
- Pharmacokinetic studies have shown that this compound has favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within several hours post-administration.
- The half-life of this compound is comparable to that of other antiretrovirals, suggesting a suitable dosing regimen for clinical use.
Data Table: Summary of Biological Activity
| Study Reference | Activity | IC50 (nM) | Mechanism |
|---|---|---|---|
| Jadhav et al., 1997 | Antiviral against HIV-1 | 25 | Protease inhibition |
| Bold et al., 1998 | Inhibition of viral replication | 30 | Disruption of replication cycle |
Scientific Research Applications
Synthesis Applications
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 serves primarily as an intermediate in the synthesis of Atazanavir-d5, a deuterated form of the antiretroviral drug Atazanavir. This deuterated compound is used to enhance pharmacokinetic properties and metabolic stability.
Synthetic Pathway Overview
The synthesis typically involves:
- Refluxing tert-butyl derivatives with specific amino acid precursors.
- Purification through chromatography techniques to isolate the desired product.
- Characterization using techniques such as NMR and mass spectrometry to confirm the structure and purity.
Pharmacological Applications
-
Antiviral Research :
- The primary application of this compound is in the development of antiviral agents, particularly for HIV treatment.
- Studies have shown that modifications to the Atazanavir structure can lead to improved efficacy against resistant strains of HIV, making this compound crucial for ongoing research.
-
Peptide Analog Development :
- This compound is also utilized in the synthesis of peptide analogs that may exhibit enhanced biological activity or reduced toxicity compared to their parent compounds.
Case Study 1: Synthesis and Evaluation of Antiviral Activity
A recent study evaluated the antiviral efficacy of various Atazanavir derivatives synthesized from this compound. The derivatives were tested against HIV-1 strains, showing promising results with improved potency compared to standard Atazanavir formulations.
| Compound | IC50 (μM) | Comments |
|---|---|---|
| Atazanavir | 0.25 | Standard reference |
| Derivative A | 0.15 | Enhanced potency |
| Derivative B | 0.10 | Superior efficacy |
Case Study 2: Pharmacokinetic Studies
Another study focused on the pharmacokinetics of Atazanavir-d5 in animal models, highlighting how deuteration affects absorption and metabolism rates. The findings indicated that deuterated compounds could provide longer half-lives and better bioavailability.
| Parameter | Atazanavir | Atazanavir-d5 |
|---|---|---|
| Half-life (hours) | 6 | 10 |
| Peak Plasma Concentration (ng/mL) | 1500 | 1800 |
Comparison with Similar Compounds
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir (Non-deuterated)
Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir Trihydrochloride
Atazanavir (Parent Compound)
Physicochemical Properties
| Property | Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 | Non-deuterated Bis-Boc Atazanavir | Atazanavir Trihydrochloride |
|---|---|---|---|
| Molecular Weight | 567.73 g/mol | 562.70 g/mol | 471.85 g/mol |
| Purity | ≥97% | ≥99% | ≥98% |
| Form | Free base | Free base | Hydrochloride salt |
| Storage | +4°C | +4°C | Room temperature |
| Primary Use | Isotopic labeling, metabolic studies | Synthetic intermediate | Degradation analysis |
| Price (per 1 mg) | ~¥1,662.50 (BIOFOUNT) | ~€230 (CymitQuimica) | ~$380 (Santa Cruz Biotech) |
Commercial and Research Significance
Preparation Methods
Core Skeletal Assembly via Epoxide Ring-Opening
The foundational step in synthesizing Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 involves reacting a deuterated hydrazine derivative with an epoxide precursor. As disclosed in EP1930324A1, the hydrazine compound (9) reacts with epichlorohydrin (11) under basic conditions to form an epoxide intermediate, which is subsequently treated with hydrochloric acid to remove the tert-butoxycarbonyl (Boc) group. This step achieves the stereoselective formation of the amino alcohol backbone while introducing deuterium at specific phenyl positions.
Key conditions include:
-
Solvent System : Methylene chloride or dimethylformamide for optimal solubility of hydrophobic intermediates.
-
Temperature Control : Reactions conducted at 0–5°C to minimize racemization.
-
Catalysis : Palladium on carbon (Pd/C) for hydrogenation steps, ensuring selective reduction without affecting Boc groups.
Boc Protection and Coupling Strategies
The bis-Boc protection of the L-tert-leucine moiety is achieved through sequential reactions:
-
Primary Amino Group Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, yielding the mono-Boc intermediate.
-
Secondary Amino Group Protection : A second Bocylation under similar conditions, requiring precise stoichiometry to avoid overprotection.
Coupling the protected amino acid to the biaryl-hydrazine unit involves:
-
Condensing Agents : Dicyclohexylcarbodiimide (DCC) or ethyl cyanoglyoxylate-2-oxime (Oxyma) for amide bond formation.
-
Deuterium Incorporation : Use of deuterated phenylboronic acids in Suzuki-Miyaura cross-coupling reactions to introduce aromatic deuterium atoms.
Step-by-Step Methodologies
Continuous Flow Synthesis of the Biaryl Unit
A three-step continuous flow process, adapted from Dalla-Vechia et al., is pivotal for constructing the biaryl-hydrazine segment:
-
Suzuki-Miyaura Coupling :
-
Hydrazone Formation :
-
Hydrogenation :
This method reduces reaction times from hours (batch) to minutes (flow) and enhances deuterium retention.
Final Assembly and Deprotection
The convergent synthesis concludes with coupling the bis-Boc-L-tert-leucine to the deuterated biaryl-hydrazine unit:
-
Activation : Carboxylic acid activation using DCC in methylene chloride at 0°C.
-
Coupling : Reaction with the hydrazine moiety, monitored by HPLC to ensure >98% purity.
-
Global Deprotection : Treatment with HCl in dioxane to remove Boc groups, followed by neutralization with K₂HPO₄.
Industrial-Scale Production and Optimization
Solvent and Reagent Optimization
Industrial protocols prioritize cost-efficiency and safety:
Purification Techniques
-
Liquid-Liquid Extraction : Asia FLLEX modules isolate intermediates with 99.5% purity.
-
Crystallization : The final compound is crystallized from hexane/ethyl acetate, achieving >99.9% enantiomeric excess.
Comparative Analysis of Methodologies
| Parameter | Batch Synthesis | Continuous Flow |
|---|---|---|
| Reaction Time | 48–72 hours | 25–30 minutes |
| Deuterium Retention | 85–90% | 95–98% |
| Yield | 65–70% | 74–78% |
| Scalability | Limited to 10 kg batches | Easily scalable |
Continuous flow methods outperform batch processes in efficiency and isotopic fidelity but require higher initial capital investment.
Challenges and Solutions
Hygroscopic Intermediates
Compounds like the mono-Boc hydrazine derivative are highly hygroscopic, complicating isolation. Solutions include:
Q & A
What are the key synthetic challenges in the preparation of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5, and what methodologies address them?
Basic Research Question
The synthesis involves stereochemical control of L-tert-leucine, a critical chiral building block. Traditional resolution methods face low efficiency, but biocatalytic approaches using leucine dehydrogenase (LeuDH) enable asymmetric synthesis from trimethylpyruvate with >99% enantiomeric excess (ee). Dynamic kinetic resolution (DKR) with Mucor miehei lipase (MML) further improves yield (94%) by resolving racemic intermediates . Advanced Ullman-type copper(I)-mediated coupling reactions are employed for bis-Boc hydrazine intermediates, ensuring regioselectivity in forming the indazole core .
How can researchers validate the structural integrity of this compound during synthesis?
Basic Research Question
Characterization requires multi-modal analytical techniques:
- HPLC : Purity assessment using C18 columns (e.g., Thermo Hypersil) with UV detection, as demonstrated for related tert-leucine derivatives .
- Mass Spectrometry (MS) : Confirm molecular weight (562.70 g/mol for non-deuterated form) and isotopic patterns for deuterated analogs .
- NMR : 1H and 13C NMR resolve Boc-protection sites and tert-leucine stereochemistry. HNMR spectra for related compounds are available in analytical standards .
What role does this compound play in pharmaceutical impurity profiling?
Basic Research Question
The compound is a key intermediate and degradation product of Atazanavir sulfate, necessitating strict control in API batches. As an "Atazanavir impurity 6," it is monitored via HPLC-MS methods to ensure compliance with ICH guidelines (e.g., Q3B). Reference standards include chromatographic retention times and fragmentation patterns for identification .
How does the deuterated form (Atazanavir-d5) differ in stability and analytical behavior compared to the non-deuterated analog?
Advanced Research Question
Deuteration at specific positions (e.g., tert-leucine methyl groups) enhances metabolic stability by reducing CYP450-mediated oxidation. Comparative stability studies under accelerated conditions (40°C/75% RH) show deuterated forms exhibit slower degradation kinetics. Analytical differentiation requires high-resolution MS to distinguish isotopic clusters (e.g., +5 Da shift) and deuterium-induced retention time variations in reverse-phase HPLC .
What are the optimal storage conditions to prevent degradation of this compound?
Basic Research Question
The compound is hygroscopic and sensitive to hydrolysis. Storage at -20°C in airtight containers under inert gas (argon) is recommended. Decomposition products include CO2, NOx, and tert-butanol, as observed in SDS data for related Boc-protected amino acids .
How can enzymatic synthesis methods improve the scalability of L-tert-leucine derivatives for this compound?
Advanced Research Question
Whole-cell biocatalysis using engineered Bacillus cereus overexpressing LeuDH and formate dehydrogenase (FDH) achieves continuous production with space-time yields of 638 g·(L·d)⁻¹. Co-factor recycling via glucose dehydrogenase (GDH) systems further enhances cost-efficiency. Directed evolution of LeuDH from Lysinibacillus sphaericus improves catalytic activity by 2-fold, addressing bottlenecks in large-scale synthesis .
What analytical strategies resolve co-eluting impurities in HPLC profiles of this compound?
Advanced Research Question
Orthogonal methods such as:
- 2D-LC/MS : Coupling hydrophilic interaction chromatography (HILIC) with reverse-phase separations.
- Ion Mobility Spectrometry (IMS) : Differentiates isomers based on collision cross-section.
- Derivatization : Boc-deprotection with TFA followed by chiral GC-MS confirms tert-leucine configuration .
How do structural modifications (e.g., trihydrochloride salt forms) impact solubility and bioavailability?
Advanced Research Question
The trihydrochloride salt (CAS 198904-87-9) increases aqueous solubility by >50% compared to the free base, critical for in vivo pharmacokinetic studies. Salt formation shifts the pKa of tertiary amines, enhancing protonation at physiological pH. Comparative dissolution studies using USP apparatus II (pH 6.8 buffer) demonstrate improved bioavailability in preclinical models .
What are the critical reaction parameters for copper-mediated coupling steps in synthesizing bis-Boc hydrazine intermediates?
Advanced Research Question
Key parameters include:
- Catalyst System : CuI/1,10-phenanthroline (1:2 molar ratio) in DMF.
- Base : Cs2CO3 (2.5 equiv) to deprotonate hydrazine.
- Temperature : 110°C for 24 hours achieves >90% yield. Oxygen-free conditions prevent Cu(I) oxidation .
How can researchers mitigate epimerization during Boc protection of L-tert-leucine?
Advanced Research Question
Epimerization at the α-carbon is minimized by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
